molecular formula C6H10KO8 B12330563 D-Glucaric acid (potassium)

D-Glucaric acid (potassium)

Cat. No.: B12330563
M. Wt: 249.24 g/mol
InChI Key: AHPUWJRVCCLSPB-SBBOJQDXSA-N
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Description

D-Glucaric acid (potassium) is a naturally occurring aldaric acid found in various fruits and vegetables, as well as in the human body

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Glucaric acid (potassium) can be synthesized through the oxidation of glucose. One common method involves the use of nitric acid as a catalyst to oxidize glucose, resulting in the formation of D-Glucaric acid . Another method involves the use of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst for the oxidation process .

Industrial Production Methods

Industrial production of D-Glucaric acid (potassium) often involves biocatalysis. Engineered strains of Escherichia coli, Saccharomyces cerevisiae, and Pichia pastoris have been developed to produce D-Glucaric acid through metabolic pathways . These methods are considered more eco-friendly and efficient compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

D-Glucaric acid (potassium) undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of glucose at the C-1 and C-6 positions results in the formation of D-Glucaric acid .

Common Reagents and Conditions

Common reagents used in the synthesis of D-Glucaric acid include nitric acid and TEMPO. The reaction conditions typically involve controlled temperatures and pH levels to ensure efficient oxidation .

Major Products Formed

The major product formed from the oxidation of glucose is D-Glucaric acid. This compound can further undergo reactions to form derivatives such as D-glucaro-1,4-lactone .

Mechanism of Action

D-Glucaric acid (potassium) exerts its effects through various molecular pathways. It enhances liver detoxification by downregulating hepatocyte apoptosis, reducing reactive oxygen species production, and inhibiting β-glucuronidase synthesis . These actions help in reducing the reabsorption of toxins in hepatocytes and promoting their excretion.

Comparison with Similar Compounds

Properties

Molecular Formula

C6H10KO8

Molecular Weight

249.24 g/mol

InChI

InChI=1S/C6H10O8.K/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/t1-,2-,3-,4+;/m0./s1

InChI Key

AHPUWJRVCCLSPB-SBBOJQDXSA-N

Isomeric SMILES

[C@H]([C@@H]([C@@H](C(=O)O)O)O)([C@H](C(=O)O)O)O.[K]

Canonical SMILES

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O.[K]

Related CAS

84864-60-8
576-42-1

Origin of Product

United States

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